molecular formula C21H21N3O4 B565288 OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) CAS No. 1216420-11-9

OSI-420-d4, Free Base (Desmethyl Erlotinib-d4)

Cat. No. B565288
CAS RN: 1216420-11-9
M. Wt: 383.44
InChI Key: KOQIAZNBAWFSQM-GTNXRJHWSA-N
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Description

OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) is a labeled metabolite of Erlotinib . Erlotinib is a potent tyrosin kinase inhibitor . Desmethyl Erlotinib is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular formula of OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) is C21H17D4N3O4, and its molecular weight is 383.43 .


Chemical Reactions Analysis

Desmethyl Erlotinib is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) include a melting point of 145 - 152°C . It should be stored in a hygroscopic, -20°C freezer, under an inert atmosphere .

Scientific Research Applications

Detection and Quantification Methods

  • Simultaneous Determination in Biological Samples : A method was developed for the simultaneous determination of celecoxib, erlotinib, and OSI-420 in rat plasma using liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionization. This technique highlights OSI-420's detection alongside other compounds, indicating its relevance in pharmacokinetic studies and drug monitoring (S. Thappali et al., 2012).

  • Quantification in Human Plasma : A validated HPLC-MS/MS method was developed for quantifying erlotinib and OSI-420 in plasma, demonstrating the metabolite's measurable presence in patients undergoing cancer treatment. This method emphasizes the importance of accurate and precise measurement techniques for pharmacokinetic analysis (A. Masters et al., 2007).

Pharmacokinetic Studies and Applications

  • Pharmacokinetics and Tissue Distribution : Research involving the quantitative determination of erlotinib and OSI-420 in human plasma and lung tumor tissue provides insight into the drug and its metabolite's distribution within the body. Such studies are crucial for understanding the efficacy and penetration of cancer treatments at the target sites (N. Lankheet et al., 2012).

  • Nanoparticle Conjugation for Enhanced Delivery : A novel approach involving the conjugation of OSI-420 to quantum dots was explored for the targeted treatment of NSCLC. This research demonstrates the potential for innovative delivery systems to improve cancer therapy outcomes by enhancing drug delivery and efficacy (N. Kulkarni et al., 2019).

  • Impact of Drug Transporters on CNS Penetration : Studies on the cerebrospinal fluid (CSF) penetration of erlotinib and OSI-420 shed light on the role of ATP-binding cassette and solute carrier transporters in drug distribution across the blood-brain barrier. Understanding these mechanisms is vital for developing treatments for CNS metastases and other brain conditions (M. Elmeliegy et al., 2010).

Mechanism of Action

Target of Action

OSI-420-d4, also known as Desmethyl Erlotinib-d4, is a labeled metabolite of Erlotinib . The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation leads to cell proliferation, differentiation, and survival .

Mode of Action

Desmethyl Erlotinib-d4 potently inhibits EGFR autophosphorylation . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival . It has been shown to inhibit the proliferation of PC-9 cell lines, which contain a deletion mutation on exon 19 of the EGFR gene .

Biochemical Pathways

The inhibition of EGFR by Desmethyl Erlotinib-d4 affects several biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival . By inhibiting EGFR, this compound prevents the activation of these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

It is primarily metabolized in the liver and excreted in the feces .

Result of Action

The molecular and cellular effects of Desmethyl Erlotinib-d4’s action primarily involve the inhibition of cell proliferation and induction of cell death. By inhibiting EGFR, it disrupts the signaling pathways that promote cell survival and proliferation. This leads to the inhibition of tumor growth in cells that overexpress EGFR or contain EGFR mutations .

properties

IUPAC Name

2-[7-(2-methoxyethoxy)-4-(2,3,4,6-tetradeuterio-5-ethynylanilino)quinazolin-6-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQIAZNBAWFSQM-GTNXRJHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCOC)[2H])C#C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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